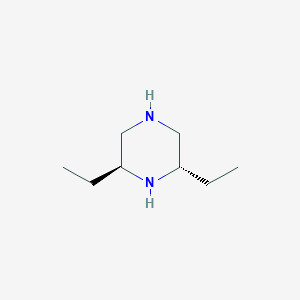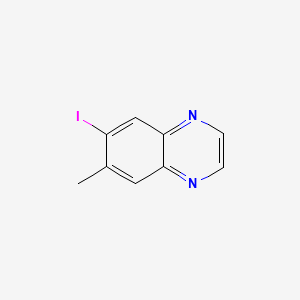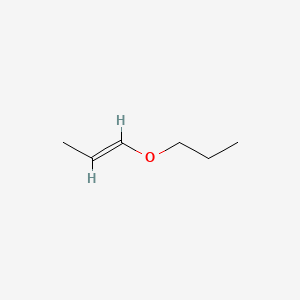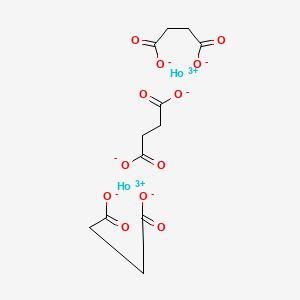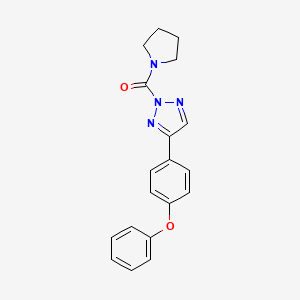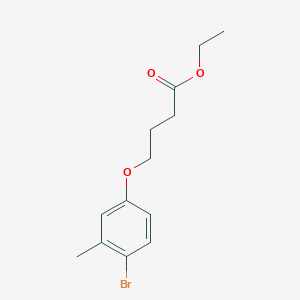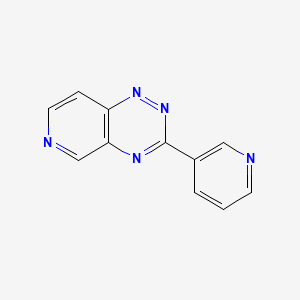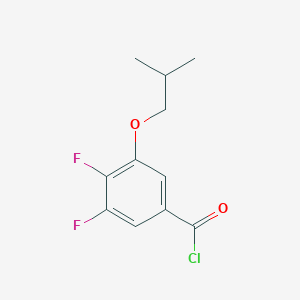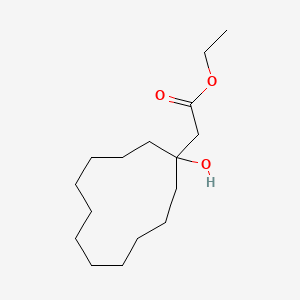
Ethyl 1-hydroxycyclododecaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-hydroxycyclododecaneacetate is an organic compound with the molecular formula C16H30O3. It is characterized by a cyclododecane ring substituted with a hydroxy group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxycyclododecaneacetate typically involves the esterification of 1-hydroxycyclododecane with ethyl acetate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-hydroxycyclododecaneacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: 1-oxo-cyclododecaneacetate.
Reduction: Ethyl 1-hydroxycyclododecanealcohol.
Substitution: Ethyl 1-chlorocyclododecaneacetate.
Scientific Research Applications
Ethyl 1-hydroxycyclododecaneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the behavior of cyclododecane derivatives in biological systems.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxycyclododecaneacetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester moiety can undergo hydrolysis, releasing the active cyclododecane derivative, which can interact with cellular components and modulate their activity .
Comparison with Similar Compounds
Cyclododecanol: Similar structure but lacks the ester moiety.
Ethyl cyclododecanoate: Similar structure but lacks the hydroxy group.
1-hydroxycyclododecane: Similar structure but lacks the ethyl acetate moiety.
Uniqueness: Ethyl 1-hydroxycyclododecaneacetate is unique due to the presence of both a hydroxy group and an ester moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
CAS No. |
72013-81-1 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxycyclododecyl)acetate |
InChI |
InChI=1S/C16H30O3/c1-2-19-15(17)14-16(18)12-10-8-6-4-3-5-7-9-11-13-16/h18H,2-14H2,1H3 |
InChI Key |
DOYUNYYERFSZJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCCCCCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)
